molecular formula C4H8O2<br>C4H8O2<br>CH3COOC2H5 B041433 Ethyl acetate CAS No. 141-78-6

Ethyl acetate

Cat. No.: B041433
CAS No.: 141-78-6
M. Wt: 88.11 g/mol
InChI Key: XEKOWRVHYACXOJ-UHFFFAOYSA-N
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Description

Ethyl acetate, also known as ethyl ethanoate, is an organic compound with the chemical formula C4H8O2. It is a colorless liquid with a characteristic sweet, fruity smell, often likened to pears. This compound is widely used in various industries due to its pleasant odor and solvent properties. This compound is commonly found in glues, nail polish removers, and is also used in the decaffeination process of tea and coffee .

Mechanism of Action

Target of Action

Ethyl acetate, a colorless liquid with a characteristic sweet smell, is an organic compound used in various applications such as glues, nail polish removers, and the decaffeination process of tea and coffee . It primarily targets enzymes and proteins involved in biochemical reactions .

Mode of Action

This compound interacts with its targets by binding to them, thereby influencing their function. For instance, it has been shown to bind to Toll-like receptor 4 (TLR4), activating a cascade of proinflammatory mediators, transcription factors, and enzymes involved in various signaling pathways .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced through the esterification of ethanol and acetic acid . In the context of biodegradation, it can be broken down by micro-nano bubbles, with possible intermediates such as ethanol and acetone being produced during the decomposition process . In microbial production, it is synthesized from acetyl-CoA and alcohol condensation .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anti-inflammatory potential , and it can also exhibit anti-tumor effects . Furthermore, it has been found to enhance the activities of certain enzymes, such as glutathione peroxidase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation performance of micro-nano bubbles on this compound was found to be influenced by treatment time, initial concentration, and mixed components . Additionally, the presence of other compounds, such as butyl acetate, can inhibit the degradation of this compound .

Biochemical Analysis

Biochemical Properties

Ethyl acetate is the ester of ethanol and acetic acid . It is produced as a secondary metabolite in the alcohol fermentation process through three metabolic pathways . The use of yeast to produce this compound is a potential option in the future .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to have neuroprotective effects against H2O2-induced apoptotic cell death of primary cortical neuronal cells . In another study, this compound extracts showed a significant dose- and time-dependent cytotoxic effect on MCF-7 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been found to interact with enzymes such as phosphopantothenate-cysteine ligase, acetyl-CoA synthetase, and alcohol acetyltransferase . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in a study on the production of this compound in Chinese liquor yeast, it was found that the this compound levels of all engineering strains were improved over time . Another study showed that this compound production pathways could be integrated and intensified, including process stream regeneration .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on the anti-inflammatory, anti-nociceptive, and anti-diarrhoeal activities of methanol and this compound extract of Hemigraphis alternata leaves in mice, it was found that the extracts exerted significant effects at doses of 200 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is produced as a secondary metabolite in the alcohol fermentation process through three metabolic pathways . In addition, it has been found to interact with enzymes such as phosphopantothenate-cysteine ligase, acetyl-CoA synthetase, and alcohol acetyltransferase .

Preparation Methods

Ethyl acetate is primarily produced through the esterification of ethanol and acetic acid, a reaction catalyzed by concentrated sulfuric acid. This reaction is an example of a condensation reaction, where water is produced as a by-product . The reaction can be represented as follows: [ \text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]

In industrial settings, this compound is often synthesized via the Fischer esterification method or through the Tishchenko reaction, which involves the use of two equivalents of acetaldehyde in the presence of an alkoxide catalyst . The Fischer esterification method is widely used due to its simplicity and efficiency.

Chemical Reactions Analysis

Ethyl acetate undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.

  • Hydrolysis: : When this compound reacts with water, it produces ethanol and acetic acid. This reaction can be catalyzed by acids or bases. [ \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} ]

  • Transesterification: : this compound can react with another alcohol to form a different ester and ethanol. This reaction is commonly used in the production of biodiesel. [ \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{R}\text{OH} \rightarrow \text{CH}_3\text{COOR} + \text{C}_2\text{H}_5\text{OH} ]

  • Reduction: : this compound can be reduced to ethanol and acetic acid using reducing agents such as lithium aluminum hydride (LiAlH4). [ \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{LiAlH}_4 \rightarrow \text{CH}_3\text{CH}_2\text{OH} + \text{CH}_3\text{COOH} ]

Scientific Research Applications

Comparison with Similar Compounds

Ethyl acetate is similar to other carboxylate esters such as mthis compound, propyl acetate, and butyl acetate. These compounds share similar structures and properties but differ in their molecular sizes and boiling points . For example:

    Mthis compound: Smaller and lighter than this compound, with a boiling point of 56.9°C.

    Propyl acetate: Larger and heavier, with a boiling point of 101.6°C.

    Butyl acetate: Even larger, with a boiling point of 126.1°C.

This compound is unique due to its optimal balance of volatility and solvent properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2, Array
Record name ETHYL ACETATE
Source CAMEO Chemicals
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Record name ETHYL ACETATE
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Record name ethyl acetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ethyl_acetate
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DSSTOX Substance ID

DTXSID1022001
Record name Ethyl acetate
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Molecular Weight

88.11 g/mol
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Physical Description

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor.
Record name ETHYL ACETATE
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Record name Acetic acid ethyl ester
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Record name Ethyl acetate
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Record name Ethyl acetate
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Record name ETHYL ACETATE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
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Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name ETHYL ACETATE
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Boiling Point

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F
Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Record name Ethyl acetate
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Flash Point

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F
Record name ETHYL ACETATE
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Record name Ethyl acetate
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Record name ETHYL ACETATE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10%
Record name ETHYL ACETATE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name ETHYL ACETATE
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Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
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Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90
Record name ETHYL ACETATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
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Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
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Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETATE
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Vapor Pressure

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg
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Impurities

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol.
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Color/Form

Clear, volatile, Colorless liquid

CAS No.

141-78-6
Record name ETHYL ACETATE
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Melting Point

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F
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Record name Ethyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Yes, research has shown that ethyl acetate, often perceived as an undesirable solvent-like off-flavor, can be manipulated to influence flavor profiles. [] For instance, mutations in the EAT1 gene, encoding a putative mitochondrial ethanol acetyl-CoA transferase, were found to affect this compound production in yeast strains. [] This finding opens possibilities for engineering yeast strains with desired flavor profiles in beverages like beer.

A: Research suggests that this compound extracts from various plant sources may possess anticancer properties. For example, the this compound extract of Cadaba fruticosa leaves demonstrated cytotoxicity against the human lung cancerous cell line A549. [] This activity was linked to the induction of apoptosis and modulation of specific protein expressions.

A: Studies indicate that this compound extracts from certain plants may possess anti-inflammatory properties. For example, the this compound fraction of Argemone mexicana fruit displayed significant anti-inflammatory effects in rat models, including edema inhibition and suppression of exudate and granuloma formation. []

A: The molecular formula of this compound is C4H8O2, and its molecular weight is 88.11 g/mol. []

A: Infrared (IR) spectroscopy reveals characteristic absorption bands for this compound, including a strong band around 1720 cm−1 attributed to the ester C=O stretch. []

A: Research has shown that this compound sorption can significantly impact PLA properties. [] Increased crystallinity in PLA was found to decrease this compound sorption, while sorption itself led to plasticization, reducing the glass transition temperature.

A: Yes, this compound can be synthesized via ethanol dehydrogenation using copper/copper chromite catalysts. [] This reaction typically occurs at elevated temperatures (220–240 °C) and pressures (20 bars), achieving high selectivity towards this compound.

A: While the provided research doesn't directly delve into computational studies on this compound, it highlights the potential for such approaches. For instance, molecular docking simulations were used to understand the interaction of phytoestrogens, potentially present in this compound extracts, with estrogen receptors. [] Such methods could be applied to explore the interactions of this compound and its derivatives with various biological targets.

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